[4-Chloro-2-(dimethylamino)phenyl]methanol
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Overview
Description
[4-Chloro-2-(dimethylamino)phenyl]methanol is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol It is a chlorinated aromatic alcohol with a dimethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(dimethylamino)phenyl]methanol typically involves the chlorination of 2-(dimethylamino)phenylmethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-2-(dimethylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
[4-Chloro-2-(dimethylamino)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(dimethylamino)methyl]phenol: This compound has a similar structure but with a hydroxyl group instead of a methanol group.
4-Chloro-2-(dimethylamino)phenyl]methanol: This compound is similar but lacks the chlorine atom.
Uniqueness
[4-Chloro-2-(dimethylamino)phenyl]methanol is unique due to the presence of both the chlorine atom and the dimethylamino group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-chloro-2-(dimethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRLNXNGRFNSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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